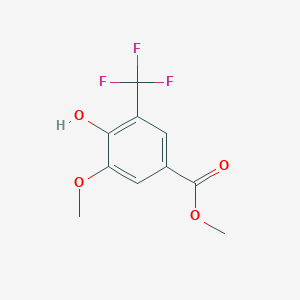

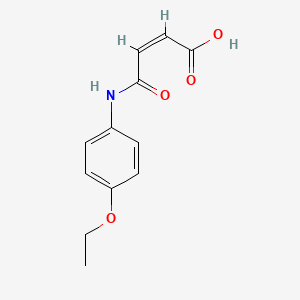

![molecular formula C8H12N2O B1140891 3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide CAS No. 105786-40-1](/img/structure/B1140891.png)

3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide and its derivatives involves multiple steps, including the preparation of endo-5-aminomethyl derivatives and the exploration of different synthetic pathways involving reactions with electrophilic reagents such as arenesulfonyl chlorides, isocyanates, and isothiocyanates. These methods highlight the versatility of the compound’s chemical reactivity and its ability to undergo various transformations (Kas’yan et al., 2001).

Molecular Structure Analysis

The molecular structure of 3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide derivatives has been elucidated using techniques like IR and NMR spectroscopy. These studies have confirmed the stereostructure of the compound and its derivatives, providing insight into their conformational properties and the effects of substituents on the molecule's geometry (Palkó et al., 2005).

Chemical Reactions and Properties

The compound's chemical reactivity has been extensively studied, demonstrating its ability to undergo reactions with various electrophilic reagents. These reactions include the formation of N-substituted derivatives and the exploration of different reactivity patterns depending on the substituents and reaction conditions. The compound's ability to participate in oxidative aminoaziridination reactions has also been highlighted, showing its potential in synthesizing stable derivatives of N-aminoaziridine (Zibinsky et al., 2008).

Propriétés

IUPAC Name |

3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c9-7-5-2-1-4(3-5)6(7)8(10)11/h1-2,4-7H,3,9H2,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCQSHSJVMGGQKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C(C2C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide | |

Q & A

Q1: What makes 3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide a useful compound in organic synthesis, particularly for creating chiral molecules?

A1: 3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide, especially its enantiopure form (DIEXO), serves as an excellent chiral building block for synthesizing various heterocycles. The research demonstrates its use in a three-step domino reaction with levulinic acid or p-toluoylpropionic acid, leading to tetracyclic pyrrolopyrimidine derivatives []. These derivatives can then undergo a retro-Diels-Alder reaction to yield bicyclic pyrrolo[1,2-A]pyrimidines, with enantiomeric excess exceeding 99% when starting from enantiopure 3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide []. This highlights its effectiveness in transferring chirality and creating enantiomerically pure heterocyclic compounds, which are important structures in medicinal chemistry and drug discovery.

Q2: What specific reaction does the paper highlight involving 3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide?

A2: The paper focuses on a domino reaction sequence involving 3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide and either levulinic acid or p-toluoylpropionic acid. This reaction creates tetracyclic pyrrolopyrimidine derivatives. Importantly, the use of the enantiomerically pure DIEXO version of 3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide allows for the synthesis of enantiomerically pure products []. This control over chirality is crucial for developing drugs and understanding their interactions within biological systems.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.